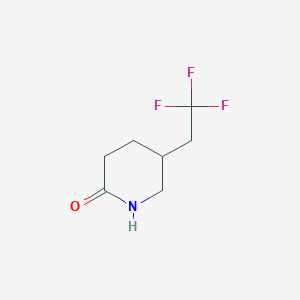

5-(2,2,2-Trifluoroethyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,2,2-Trifluoroethyl)piperidin-2-one is a chemical compound with the molecular formula C₇H₁₀F₃NO It is a piperidinone derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromide by the piperidinone nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,2,2-Trifluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted piperidinones.

Applications De Recherche Scientifique

5-(2,2,2-Trifluoroethyl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoroethylamine

- 2,2,2-Trifluoroethylacetate

- 2,2,2-Trifluoroethylmethanesulfonate

Uniqueness

5-(2,2,2-Trifluoroethyl)piperidin-2-one is unique due to its piperidinone core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Activité Biologique

5-(2,2,2-Trifluoroethyl)piperidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoroethyl group at the 5-position. This trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its biological activity. The following table summarizes key structural features and properties:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈F₃N₁O |

| Molecular Weight | 201.15 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.5 (indicative of moderate lipophilicity) |

| Solubility | Soluble in organic solvents; limited aqueous solubility |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group plays a significant role in determining the binding affinity and selectivity of this compound. It has been shown to inhibit various protein methyltransferases (PMTs) and demethylases, which are critical in regulating gene expression and cellular processes.

Key Mechanistic Insights:

- Inhibition of Methyltransferases : The compound demonstrates selective inhibition against certain PMTs, which are involved in histone modification and gene silencing. For instance, it has shown potent inhibition against EZH2, a key enzyme in the Polycomb repressive complex 2 (PRC2) that is implicated in various cancers .

- Cellular Uptake : The lipophilic nature of the trifluoroethyl group enhances cellular permeability, allowing for effective intracellular action .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those related to hematological malignancies. For example, it showed an IC50 value of 0.002 μM against EZH2 in biochemical assays .

- Selectivity Index : The selectivity index (SI) calculated for this compound indicates its preferential activity towards cancer cells compared to normal cells. In one study, the SI ranged from 5 to 32 depending on the specific cancer cell line tested .

- Cell Viability Assays : Growth inhibition was measured using MTT assays across multiple cancer cell lines, revealing that concentrations as low as 0.1 μM could significantly reduce cell viability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on EZH2 Inhibition : A study focused on optimizing inhibitors for EZH2 found that derivatives of this compound exhibited robust antitumor effects in xenograft models when administered at doses of 160 mg/kg BID .

- Clinical Trials : Some derivatives are currently undergoing Phase I clinical trials targeting specific cancers associated with PRC2 dysregulation. These trials aim to evaluate safety and efficacy in human subjects .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study/Source | Activity Observed | IC50/EC50 Values |

|---|---|---|

| PMC5092235 | Inhibition of EZH2 | IC50 = 0.002 μM |

| ACS Chem Rev | Selectivity for cancer vs normal cells | SI = 5 - 32 |

| J Med Chem | Antitumor effects in Karpas-422 xenograft model | EC50 = 0.032 μM |

Propriétés

IUPAC Name |

5-(2,2,2-trifluoroethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPZGXMWMXZVEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.